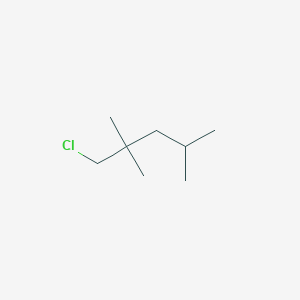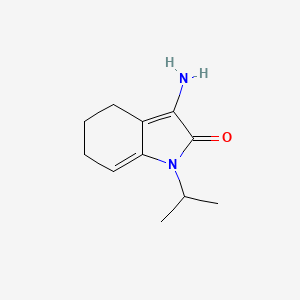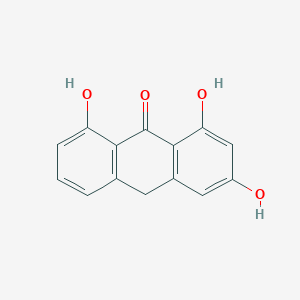
1,3,8-Trihydroxyanthracen-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,8-Trihydroxyanthracen-9(10H)-one is a chemical compound with the molecular formula C14H8O5 It is a derivative of anthracene, characterized by the presence of three hydroxyl groups and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Trihydroxyanthracen-9(10H)-one typically involves the hydroxylation of anthracene derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions to introduce hydroxyl groups at specific positions on the anthracene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the selective hydroxylation of the anthracene core.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,8-Trihydroxyanthracen-9(10H)-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of anthraquinones.
Reduction: Formation of tetrahydroxyanthracene derivatives.
Substitution: Formation of halogenated anthracene derivatives.
Applications De Recherche Scientifique
1,3,8-Trihydroxyanthracen-9(10H)-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1,3,8-Trihydroxyanthracen-9(10H)-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological processes. The compound’s ability to undergo oxidation and reduction makes it a potential candidate for modulating oxidative stress in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,8-Trihydroxyanthraquinone: Similar structure but with a quinone group instead of a ketone.
1,3,8-Trihydroxyanthracene: Lacks the ketone group, making it less reactive in certain chemical reactions.
Uniqueness
1,3,8-Trihydroxyanthracen-9(10H)-one is unique due to the presence of both hydroxyl and ketone groups, which confer distinct chemical reactivity and potential biological activity. Its ability to participate in various redox reactions and form stable complexes with metal ions sets it apart from other similar compounds.
Propriétés
Numéro CAS |
61350-18-3 |
|---|---|
Formule moléculaire |
C14H10O4 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
1,3,8-trihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C14H10O4/c15-9-5-8-4-7-2-1-3-10(16)12(7)14(18)13(8)11(17)6-9/h1-3,5-6,15-17H,4H2 |
Clé InChI |
TZJBEQIZVMWRIY-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


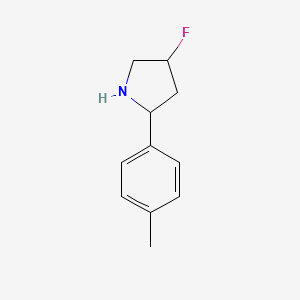
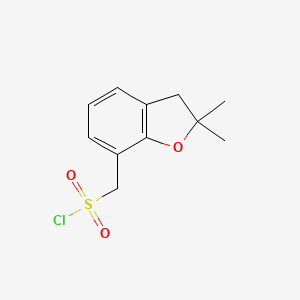
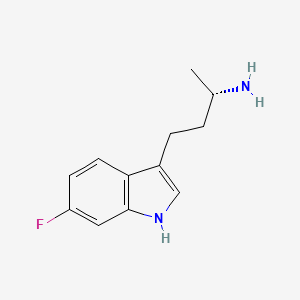


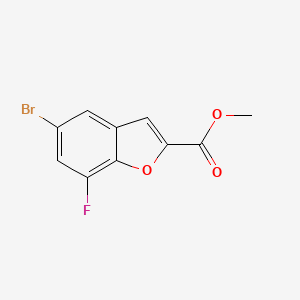
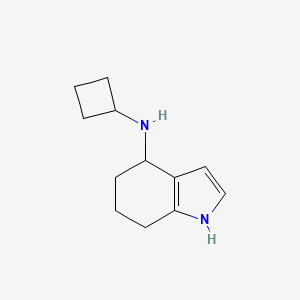

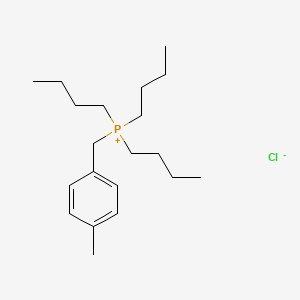
![2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride](/img/structure/B13156092.png)
